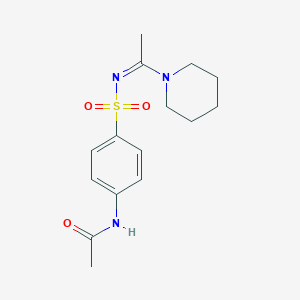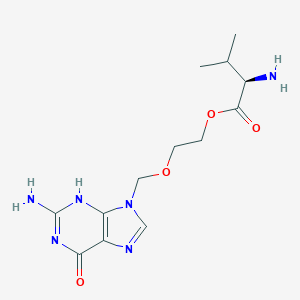
D-Valacyclovir
Overview
Description
Valacyclovir is an antiviral drug used to treat herpes virus infections, including herpes labialis (also known as cold sores), herpes zoster (also known as shingles), and herpes simplex (also known as genital herpes) in adults. It is also used to treat chickenpox and cold sores in children .
Synthesis Analysis
Valacyclovir is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir . A facile, commercially viable, and large scale process has been developed for an antiviral drug substance, valacyclovir hydrochloride . The synthesis involves several process-related critical factors, including organic and heavy metal impurities .
Molecular Structure Analysis
The molecular formula of Valacyclovir is C13H20N6O4 . The average mass is 324.336 Da and the monoisotopic mass is 324.154602 Da .
Chemical Reactions Analysis
Valacyclovir is converted to acyclovir, which is converted to its triphosphate form, acyclovir triphosphate (ACV-TP). ACV-TP competitively inhibits viral DNA polymerase, incorporates into and terminates the growing viral DNA chain, and inactivates the viral DNA polymerase .
Physical And Chemical Properties Analysis
Valacyclovir is absorbed slowly and incompletely from the human gastrointestinal tract. Oral bioavailability is reported to be between 15%–30% . Peak plasma concentrations are achieved 1.5–2.5 h after oral administration .
Scientific Research Applications
Antiviral Therapy for HSV
Valacyclovir is extensively used in the management of herpes simplex virus (HSV) infections. It enhances acyclovir bioavailability compared with orally administered acyclovir, making it effective for long-term safety and efficacy in HSV management .
Pharmacokinetics and Bioavailability
Valacyclovir acts as an oral prodrug that is converted in vivo to acyclovir. This conversion process allows for better bioavailability and pharmacokinetic properties, making it a preferred choice for anti-herpetic therapy .
Pediatric Applications
Clinical trials have been conducted to assess the effectiveness of Valacyclovir in children with gingivostomatitis, providing evidence of its safety and efficacy in pediatric populations .
Impurity Profiling
Research has been conducted using RP-HPLC methods to detect and separate Valacyclovir-related impurities, contributing to the quality control and safety of the drug .
Enhanced Anti-Herpetic Activity
Studies have explored the use of Valacyclovir loaded in sulfobutyl ether-β-cyclodextrin to enhance its anti-herpetic activity, aiming to improve treatment outcomes while minimizing side effects .
Mechanism of Action
Target of Action
D-Valacyclovir, also known as Valacyclovir, primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase . These enzymes play crucial roles in the replication of the viral genome, making them ideal targets for antiviral drugs.
Mode of Action
Valacyclovir is a prodrug that is converted in vivo to Aciclovir , a nucleoside analog . Aciclovir is then phosphorylated by the virally-encoded thymidine kinase to produce aciclovir monophosphate. Subsequent phosphorylation by cellular enzymes yields aciclovir triphosphate , which competitively inhibits viral DNA polymerase . This inhibition prevents the synthesis of viral DNA, thereby halting viral replication .
Biochemical Pathways
The conversion of Valacyclovir to Aciclovir involves a series of biochemical reactions. First, Valacyclovir is absorbed via the hPEPT1 peptide transporter in the intestines . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . This process is facilitated by the enzyme Valacyclovir hydrolase , also known as Biphenyl hydrolase-like (BPHL) protein .
Pharmacokinetics
Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . This increased bioavailability is attributed to carrier-mediated intestinal absorption, followed by rapid and extensive first-pass intestinal and/or hepatic hydrolysis . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of Valacyclovir’s action is the inhibition of viral DNA synthesis, which effectively halts the replication of the herpes simplex virus . This leads to a decrease in the severity and frequency of outbreaks in individuals with herpes infections .
Action Environment
The action of Valacyclovir can be influenced by various environmental factors. Additionally, the safety of Valacyclovir at doses higher than those approved by the US Food and Drug Administration, especially in immunocompromised persons, remains controversial . It’s also worth noting that the efficacy of Valacyclovir can be affected by the patient’s renal function, as the main route of Aciclovir elimination is renal .
Safety and Hazards
Valacyclovir can be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Valacyclovir represents a clear advance in the prevention and treatment of viral infection. The significant improvement in acyclovir AUC associated with valacyclovir often spares the use of intravenous acyclovir and reduces the frequency of administration, improving patient adherence . It is also suggested that valacyclovir reduces oral shedding of EBV in patients with infectious mononucleosis by inhibiting viral DNA polymerase .
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVUKNUBWVHOX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Valacyclovir | |
CAS RN |
142963-60-8 | |
| Record name | Valacyclovir, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALACYCLOVIR, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



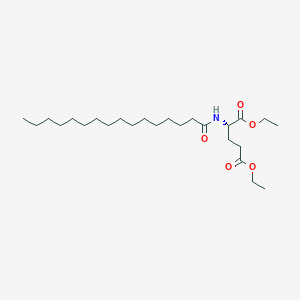
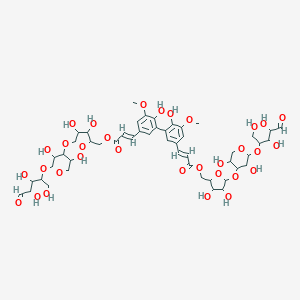

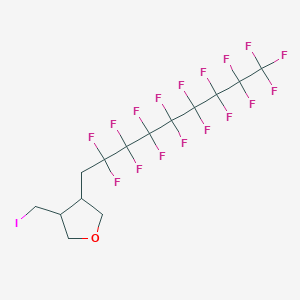

![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
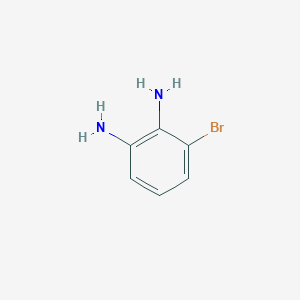
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
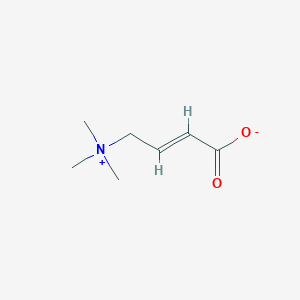
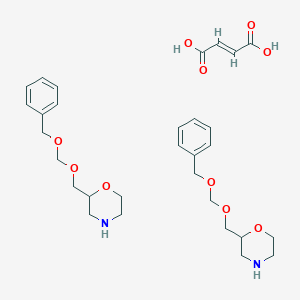
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
